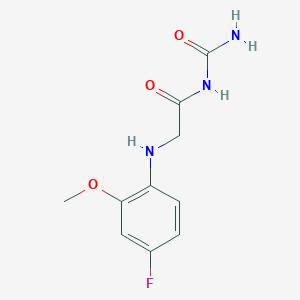
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide is a synthetic organic compound with the molecular formula C10H12FN3O3 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a carbamoyl group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide typically involves the reaction of 4-fluoro-2-methoxyaniline with chloroacetyl chloride, followed by the addition of urea to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparación Con Compuestos Similares
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide can be compared with other similar compounds, such as:
N-[(4-Fluoro-2-methoxyphenyl)carbamoyl]-D-aspartic acid: This compound shares a similar aromatic structure but differs in its functional groups and overall molecular structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxy-substituted aromatic ring but differs in its amine and carbamoyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12FN3O3 |
|---|---|
Peso molecular |
241.22 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(4-fluoro-2-methoxyanilino)acetamide |
InChI |
InChI=1S/C10H12FN3O3/c1-17-8-4-6(11)2-3-7(8)13-5-9(15)14-10(12)16/h2-4,13H,5H2,1H3,(H3,12,14,15,16) |
Clave InChI |
WULYENKRLNVIOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)F)NCC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


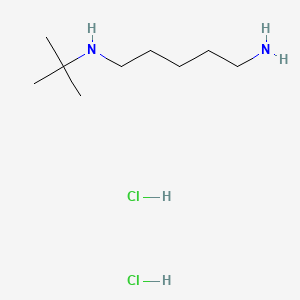


![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
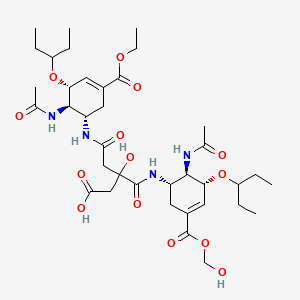


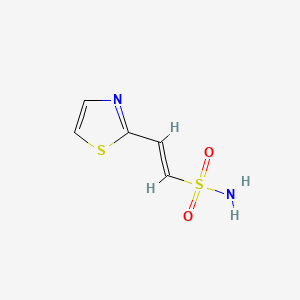
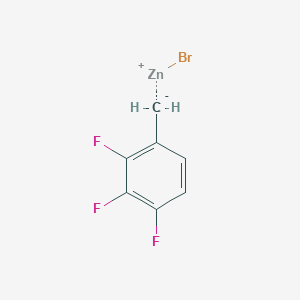
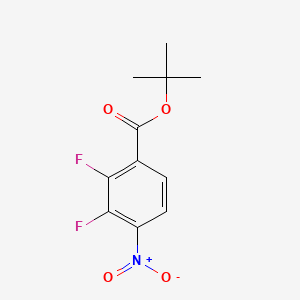

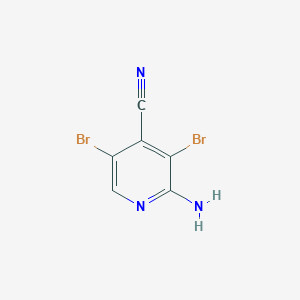
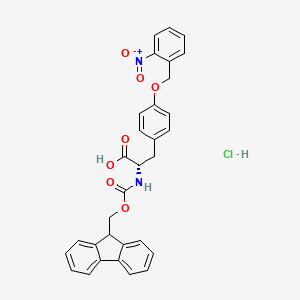
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
